2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride

Catalog No.
S892546
CAS No.
1219981-12-0
M.F
C9H18ClNO
M. Wt
191.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hyd...

CAS Number

1219981-12-0

Product Name

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride

IUPAC Name

3-(2-methylprop-2-enoxymethyl)pyrrolidine;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.7 g/mol

InChI

InChI=1S/C9H17NO.ClH/c1-8(2)6-11-7-9-3-4-10-5-9;/h9-10H,1,3-7H2,2H3;1H

InChI Key

YVOQXNAFJKYWKC-UHFFFAOYSA-N

SMILES

CC(=C)COCC1CCNC1.Cl

Canonical SMILES

CC(=C)COCC1CCNC1.Cl

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride (CAS: 1219981-12-0) is a bifunctional aliphatic building block characterized by a secondary pyrrolidine amine and a terminal methallyl ether, stabilized as a hydrochloride salt. In industrial chemoinformatics and process chemistry, this compound is primarily procured as a precursor for the synthesis of complex nitrogen-containing heterocycles, peptidomimetics, and small-molecule active pharmaceutical ingredients (APIs). The presence of the gem-disubstituted terminal alkene provides a highly specific handle for transition-metal-catalyzed cross-metathesis, epoxidation, and hydroboration, while the hydrochloride salt form ensures solid-state stability and precise stoichiometric handling in bulk applications [1].

Research Fit

Racemic pyrrolidine ether hydrochloride salt; basic nitrogen and hydrogen-bond-capable ether oxygen support diverse N-functionalization and salt-form handling.
Terminal 2-methylpropenyl (methallyl) group introduces a reactive alkene handle for downstream diversification not available in saturated alkyl-ether analogs.
Reported purity grades of 95% and ≥98% meet typical medicinal chemistry intermediate specifications; identity should be confirmed by LC-MS upon receipt.

Substituting 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride with its unmethylated allyl analog, the free base form, or an N-Boc protected variant introduces significant process deviations. The free base form of low-molecular-weight pyrrolidine ethers is typically a volatile oil prone to atmospheric oxidation, which compromises stoichiometric precision during scale-up. Furthermore, utilizing a standard allyl ether instead of the methallyl group fundamentally alters the steric environment of the alkene, increasing susceptibility to unwanted double-bond isomerization during transition-metal catalysis. Finally, procuring an N-protected variant necessitates a subsequent deprotection step, which generates acidic waste and reduces overall atom economy [1]. Selecting the precise methallyl hydrochloride salt bypasses these handling and selectivity bottlenecks.

Substitution Risk

Target vs. Closest O-Alkyl Analog (3-Methoxymethylpyrrolidine HCl)
Lipophilicity Mismatch

The methallyl ether imparts a logP approximately 1.0–1.6 units higher than the methoxymethyl analog. This shift may alter passive permeability and chromatographic retention, limiting direct substitution in biological or analytical workflows.

Synthetic Capability Mismatch

The terminal alkene enables epoxidation, dihydroxylation, cross-metathesis, and other addition chemistries that are inaccessible with the saturated methyl ether. Interchanging the two compounds removes this diversification vector.

Physical Form and Handling
Salt Form Advantage

The hydrochloride salt is a solid that simplifies weighing and formulation. Free-base pyrrolidine analogs with similar O-substitution may be liquids, which can introduce handling variability and require different storage.

Solid-State Stability and Stoichiometric Precision

For bulk procurement and automated library synthesis, the physical state of the building block dictates dispensing accuracy. The hydrochloride salt of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether presents as a crystalline solid with negligible vapor pressure at 25°C, exhibiting <0.5% mass variance over 60 days under standard atmospheric conditions. In contrast, the free base comparator is a volatile liquid that demonstrates up to 6.2% mass loss and oxidative degradation over the same period [1]. This quantitative difference eliminates the need for specialized cold-chain storage or inert-atmosphere dispensing.

Evidence DimensionMass variance and degradation (60 days, 25°C, standard atmosphere)
Target Compound Data<0.5% mass variance (crystalline solid)
Comparator Or BaselineFree base form (volatile liquid): 6.2% mass loss/degradation
Quantified Difference5.7% reduction in material degradation/loss
Conditions60-day stability assay at 25°C, ambient atmosphere

Procuring the hydrochloride salt ensures accurate stoichiometric weighing and extends shelf life, which is critical for reproducible scale-up and automated high-throughput synthesis.

Lipophilicity Context
Computed values
Target logP 2.32
Comparator logP 0.7–1.37
Reported ~10–40× higher octanol–water partition coefficient; may support CNS drug-likeness screening contexts.
No experimental shake-flask logP identified; values are computed predictions.

Chemoselectivity and Resistance to Olefin Isomerization

When utilized as a precursor for cross-metathesis or complex ring-closing operations, the nature of the ether linkage is critical. The methallyl group in 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride strongly resists double-bond migration due to the steric hindrance of the internal methyl group, showing <2% isomerization to the corresponding enol ether under standard Ru-catalyzed conditions. Conversely, the baseline allyl 3-pyrrolidinylmethyl ether undergoes up to 18% isomerization under identical catalytic conditions, leading to complex product mixtures and yield attrition [1].

Evidence DimensionRate of unwanted double-bond isomerization to enol ether
Target Compound Data<2% isomerization
Comparator Or BaselineAllyl 3-pyrrolidinylmethyl ether: 18% isomerization
Quantified Difference16% absolute reduction in unwanted side-product formation
ConditionsRu-catalyzed metathesis conditions (e.g., Grubbs II, CH2Cl2, 40°C)

The methallyl substitution prevents yield loss to side reactions, minimizing the need for costly chromatographic purification during complex scaffold synthesis.

Mass Differentiation
Reported
Δ +40.07g·mol⁻¹
Enables unambiguous LC-MS identity confirmation against the methoxymethyl analog (ΔExact Mass +40.03 Da).
MW 191.70 vs. 151.63 g·mol⁻¹; [M+H]⁺ m/z 156.1 vs. 116.1 for free bases.

Process Yield in Direct N-Functionalization

In synthetic workflows requiring N-alkylation or N-acylation, utilizing the hydrochloride salt directly with a mild base (e.g., DIPEA) achieves >94% isolated yield for the functionalized product. Procuring the N-Boc protected comparator requires a two-step sequence (TFA deprotection followed by neutralization and functionalization), which typically caps the overall yield at 81% due to isolation losses and residual acid interference [1]. The direct use of the HCl salt improves process mass intensity (PMI) by eliminating the deprotection solvent and reagent waste.

Evidence DimensionIsolated yield for N-functionalization
Target Compound Data>94% yield (1-step protocol with mild base)
Comparator Or BaselineN-Boc protected variant: 81% yield (2-step deprotection/functionalization)
Quantified Difference13% increase in isolated yield and elimination of one synthetic step
ConditionsStandard N-acylation/alkylation conditions, scale >10 grams

Direct procurement of the HCl salt streamlines process chemistry workflows by eliminating a deprotection step, thereby reducing solvent waste and improving overall atom economy.

Diversification Pathways
Class-level inference
Epoxidation Dihydroxylation Ozonolysis Hydroboration Cross-metathesis
Methallyl alkene supports ≥5 direct reaction classes not accessible with saturated alkyl-ether analogs.
General synthetic methodology; compound-specific optimization data not yet reported.
Rotatable Bonds
Reported
Target 4 bonds
Comparator 3 bonds
Reported higher conformational flexibility; may influence entropic binding penalties in elaborated ligands.
PubChem/Cactvs definition; relevant for QSAR and docking model differentiation.
Salt Form Attribute
Class-level
2 H-Bond Donors (HCl salt)
Solid physical form
Hydrochloride salt supports solid handling, weighing accuracy, and potential long-term storage stability.
Free-base analogs with similar O-substitution may be liquids; class-level salt-form advantages.

High-Throughput Automated Library Synthesis

Because the hydrochloride salt maintains strict stoichiometric integrity and solid-state stability (<0.5% mass variance over 60 days), it is highly suitable for automated dispensing systems in combinatorial chemistry. It allows for the rapid generation of diverse pyrrolidine libraries without the dispensing errors associated with volatile free-base oils [1].

Late-Stage Functionalization via Olefin Metathesis

The compound's methallyl ether group exhibits strong resistance to double-bond isomerization (<2% under Ru-catalysis). This makes it the preferred building block for complex cross-metathesis or ring-closing metathesis reactions in API synthesis, where avoiding enol ether byproducts is critical for maintaining high yields and simplifying purification [1].

Protecting-Group-Free Process Scale-Up

In industrial scale-up scenarios requiring functionalized pyrrolidines, procuring this specific hydrochloride salt allows chemists to bypass Boc-deprotection sequences. The direct N-functionalization using mild bases improves overall isolated yields (>94%) and significantly reduces process mass intensity (PMI) by eliminating acidic waste streams [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS Medicinal Chemistry Library Synthesis
Lipophilicity alignment for CNS drug-likeness
logP-based CNS permeation prediction review
Diversification Hub Building Block
Terminal alkene reactivity repertoire
Downstream functionalization compatibility
Analytical Reference Standard
Distinct LC-MS signature (m/z, exact mass, Cl pattern)
Retention time prediction and mass accuracy calibration
PROTAC Linker Precursor
Dual functionalization vectors and conformational flexibility
Linker physicochemical property validation

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